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Abstract
ELABELA (ELA), also known as Apela or Toddler, is a peptide hormone that serves as the

second endogenous ligand for the G-protein-coupled Apelin Receptor (APJ). Since its

discovery, ELA has been identified as a critical regulator in numerous physiological processes,

including embryonic development, cardiovascular function, and fluid homeostasis. The APELA

gene encodes a precursor protein that is proteolytically processed into several active isoforms,

most notably ELA-32, ELA-21, and ELA-11. These isoforms exhibit distinct biochemical

properties and potentially biased signaling, making them subjects of intense research for

therapeutic applications. This guide provides a comprehensive technical overview of the

biosynthesis, structure, receptor binding, signaling pathways, and experimental

characterization of the principal ELABELA isoforms.

Biosynthesis and Generation of ELABELA Isoforms
ELABELA is encoded by the APELA gene, which in humans is located on chromosome 4.[1][2]

The gene product is a 54-amino acid preproprotein.[1][3] This precursor undergoes a series of

post-translational modifications to generate the mature, active peptides.

The biosynthetic pathway is as follows:
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Preproprotein Synthesis: The APELA gene is transcribed and translated into a 54-amino acid

preproprotein.[3][4]

Signal Peptide Cleavage: Following translocation into the endoplasmic reticulum, a 22-amino

acid N-terminal signal peptide is cleaved, yielding the 32-amino acid proprotein, ELA-32.[1]

[4] This is considered the mature, full-length form of the hormone.

Isoform Generation: ELA-32 can be further processed by proteases, such as furin, at dibasic

cleavage sites to produce shorter, C-terminally identical isoforms.[3] The primary shorter

isoforms are ELA-21 and ELA-11.[1][3] While these are the most commonly studied

isoforms, metabolic studies have identified other fragments in plasma and tissue

homogenates, including ELA-22, ELA-20, ELA-19, and ELA-16.[5][6][7]
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Fig. 1: Biosynthesis and processing of ELABELA isoforms.

Structure and Physicochemical Properties
The biological activity of ELABELA isoforms is intrinsically linked to their structure. The C-

terminal region is highly conserved across species and is essential for binding to the APJ

receptor.[1][8]

ELA-32: The full-length mature peptide. It contains a disulfide bridge that is also present in

ELA-21.[9][10]

ELA-21: A shorter isoform derived from the C-terminal portion of ELA-32.

ELA-11: The shortest of the major isoforms, corresponding to the C-terminal 11 amino acids

of ELA-32.

Table 1: Physicochemical Properties of Human ELABELA Isoforms

Isoform
Amino Acid
Sequence

Length (aa)
Key Structural
Features

ELA-32

QRPVNLTMRRKLR
KHNCLQRRCMPLH
SRVPFP

32

N-terminal
pyroglutamination
possible; Disulfide
bridge.[9][10]

ELA-21
KLRKHNCLQRRCMP

LHSRVPFP
21

C-terminal fragment of

ELA-32; Contains

disulfide bridge.[9][10]

| ELA-11 | C MPLHSRVPFP | 11 | C-terminal fragment of ELA-32. |

Receptor Binding and Signal Transduction
All ELABELA isoforms exert their effects by binding to the Apelin Receptor (APJ), a class A

GPCR. Despite sharing a receptor with the peptide Apelin, there is minimal sequence
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homology between the two ligand families.[10] The binding of ELA isoforms to APJ initiates

complex downstream signaling cascades that are crucial for their physiological effects.

Receptor Binding Affinity
Competition binding assays demonstrate that ELA isoforms bind directly to the APJ receptor

with high affinity. ELA-32 and ELA-21 typically exhibit subnanomolar to low nanomolar

affinities, while the shorter ELA-11 fragment often shows a reduced, though still potent, binding

affinity.[11]

Table 2: Comparative Binding Affinities (Ki) of ELABELA Isoforms for the Human APJ Receptor

Isoform Reported Ki / pKi Cell/Tissue System Reference

ELA-32 1.343 nM
CHO cells
expressing APJ

[12]

ELA-21 4.364 nM
CHO cells expressing

APJ
[12]

ELA-21 pKi = 8.98 Human Right Ventricle [11]

ELA-11
>100 nM (100-fold

lower than ELA-32)

CHO cells expressing

APJ
[11]

Note: Binding affinities can vary based on the experimental system, radioligand used, and

assay conditions.

Downstream Signaling Pathways
Upon activation by ELA, the APJ receptor signals through two principal pathways: G-protein-

dependent and β-arrestin-dependent cascades. There is emerging evidence for biased

agonism, where different isoforms may preferentially activate one pathway, leading to distinct

functional outcomes.[10]

G-Protein-Dependent Signaling: The APJ receptor primarily couples to the inhibitory G-protein,

Gαi.[11]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1276488/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC5363837/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7970304/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7970304/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5363837/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5363837/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1276488/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC5363837/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


cAMP Inhibition: Activation of Gαi inhibits adenylyl cyclase, leading to a rapid decrease in

intracellular cyclic AMP (cAMP) levels.[11][12][13] All three major isoforms are full agonists

for cAMP inhibition.[11]

PI3K/AKT Pathway: ELA signaling activates the Phosphoinositide 3-kinase (PI3K)/AKT

pathway, which is critical for cell survival, proliferation, and anti-apoptotic effects.[1][2]

MAPK/ERK Pathway: The cascade also stimulates the Mitogen-Activated Protein Kinase

(MAPK) pathway, leading to the phosphorylation of Extracellular signal-Regulated Kinase

(ERK1/2), which is involved in cell growth and differentiation.[8][12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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